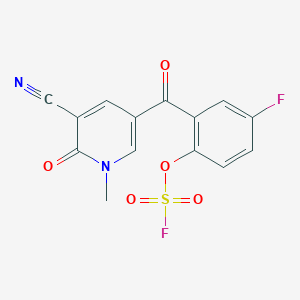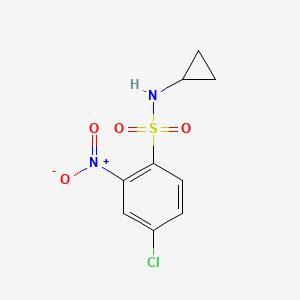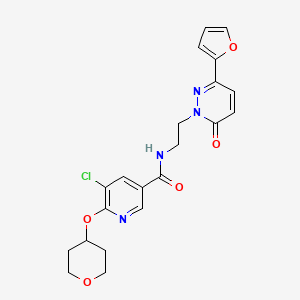
dimethyl 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyl 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (DCFTD) is an organic compound that is used as a starting material in the synthesis of a variety of molecules, including drugs and agrochemicals. DCFTD is a versatile reagent that can be used in a variety of synthetic methods, including the Ugi four-component reaction and the Biginelli reaction. DCFTD has also been used in the synthesis of biologically active compounds, such as antibiotics, and as a building block in the synthesis of polymers.
Scientific Research Applications
Antifungal Applications
The compound has shown potential in the treatment of pulmonary aspergillosis , a respiratory illness caused by Aspergillus fungi . This application is particularly important for immunocompromised individuals who are at a higher risk of developing severe symptoms. The compound’s efficacy against antifungal-resistant strains of Aspergillus is a significant advancement in combating this evolving disease.
Tyrosinase Inhibition
In the field of dermatology and neurodegenerative diseases, this compound has been leveraged to identify inhibitors of tyrosinase, an enzyme implicated in melanin production . The inhibition of tyrosinase can lead to treatments for skin pigmentation disorders and potentially provide insights into neurodegenerative processes in diseases like Parkinson’s.
Antitubercular Agents
The structural motif of the compound has been utilized in synthesizing derivatives with antitubercular properties . These derivatives have been tested against Mycobacterium tuberculosis and have shown promising results, which is crucial given the rise of drug-resistant strains of tuberculosis.
Antibacterial Activity
Derivatives of this compound have been synthesized and tested for their antibacterial activity against pathogens like Staphylococcus aureus and Chromobacterium violaceum . The development of new antibacterial agents is vital in the fight against antibiotic resistance.
Anti-inflammatory and Anticancer Properties
The compound’s derivatives have also been explored for their anti-inflammatory properties and potential as lung cancer cell growth inhibitors . This dual application could lead to the development of novel treatments for inflammation and cancer.
Metabotropic Glutamate Receptor Modulation
In neuroscience, derivatives of this compound have been investigated as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) . This receptor is involved in Parkinson’s disease, and modulating it could lead to new therapeutic approaches for managing the disease.
properties
IUPAC Name |
dimethyl 1-(3-chloro-4-fluorophenyl)triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3O4/c1-20-11(18)9-10(12(19)21-2)17(16-15-9)6-3-4-8(14)7(13)5-6/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTQPIROJRNJKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)C2=CC(=C(C=C2)F)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[3,2-c]pyridine-7-carboxylic acid](/img/structure/B2364307.png)

![(Z)-5-chloro-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2364309.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2364311.png)
![N-(2-chloro-4-fluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2364315.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2364317.png)
![N-(2-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2364319.png)
![N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2364320.png)


![7-[(4-Fluorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2364325.png)
![5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B2364326.png)
![2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide](/img/structure/B2364328.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2364329.png)